Estra-5(10),9(11)-diene-3,17-dione
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Overview
Description
Estra-5(10),9(11)-diene-3,17-dione is a synthetic steroidal compound that has garnered significant interest in various fields of scientific research
Mechanism of Action
Target of Action
It is known that similar compounds, such as mifepristone, target the progesterone receptor . The progesterone receptor plays a crucial role in the regulation of the menstrual cycle and pregnancy.
Mode of Action
Based on its structural similarity to other steroid hormones, it can be hypothesized that it may interact with its targets (potentially the progesterone receptor) to induce changes in cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Estra-5(10),9(11)-diene-3,17-dione typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the oxidation of suitable steroidal intermediates under controlled conditions. For example, the compound can be synthesized through the oxidation of 17β-hydroxy-17-methyl-estra-5(10),9(11)-dien-3-one using specific oxidizing agents .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Estra-5(10),9(11)-diene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into more reduced steroidal forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized steroidal derivatives, while reduction can produce more reduced forms of the compound .
Scientific Research Applications
Estra-5(10),9(11)-diene-3,17-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its effects on biological systems, including its potential as a hormone analog.
Medicine: Research explores its potential therapeutic applications, such as in hormone replacement therapy and cancer treatment.
Comparison with Similar Compounds
Similar Compounds
17α-Hydroxy Estra-5(10),9(11)-dien-3-one: A related compound with similar structural features.
Estrone acetate: Another steroidal compound with comparable properties.
Dihydroequilin: A similar compound used in hormone replacement therapy.
Uniqueness
Estra-5(10),9(11)-diene-3,17-dione is unique due to its specific chemical structure, which allows it to undergo distinct chemical reactions and exhibit particular biological activities. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
2503-06-2 |
---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(8S,13S,14S)-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8,15-16H,2-7,9-10H2,1H3/t15-,16+,18+/m1/s1 |
InChI Key |
REHQUZZHQLORLC-RYRKJORJSA-N |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CCC4=C3CCC(=O)C4 |
SMILES |
CC12CC=C3C(C1CCC2=O)CCC4=C3CCC(=O)C4 |
Canonical SMILES |
CC12CC=C3C(C1CCC2=O)CCC4=C3CCC(=O)C4 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(8S,13S,14S)-13-Methyl-1,4,6,7,8,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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